ent-17-Hydroxykaura-9(11),15-dien-19-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: is a diterpenoid compound extracted from the herbs of Wedelia trilobata. This compound belongs to the ent-kaurane diterpenoids family, which are known for their diverse biological activities . The molecular formula of this compound is C20H28O3, and it has a molecular weight of 316.44 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves the extraction from natural sources such as Wedelia trilobata . The compound is typically isolated using ethanol extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods:

化学反応の分析

Types of Reactions: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

科学的研究の応用

ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has several scientific research applications:

Chemistry: It is used as a reference compound in phytochemical studies and for the synthesis of other diterpenoids.

Biology: The compound exhibits various biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research has shown that this compound induces apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for anti-cancer therapies.

Industry: It is used in the development of natural product libraries for drug discovery and development.

作用機序

The mechanism of action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid involves multiple pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.

Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

DNA Damage: this compound induces DNA damage, leading to cell death.

類似化合物との比較

ent-Kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities.

ent-Pimara-8(14),15-dien-19-oic acid: Known for its anti-inflammatory properties

生物活性

Introduction

Ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a diterpenoid compound primarily isolated from the herb Wedelia trilobata. This compound belongs to the kaurane class of diterpenoids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

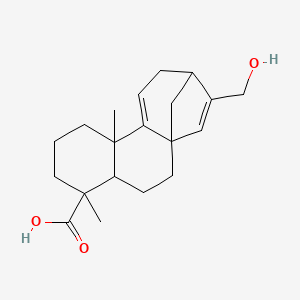

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a complex tetracyclic structure characteristic of kaurane diterpenoids, which contributes to its biological properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies showed a reduction in the levels of TNF-alpha and IL-6 in macrophage cell lines treated with this compound.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The compound's mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study: Hepatoma Cell Line

In a specific study involving the SMMC-7721 hepatoma cell line, this compound exhibited an IC50 value of approximately 111 µg/mL, indicating its potential as an anticancer agent compared to conventional chemotherapeutics.

4. Antioxidant Activity

The compound also displays antioxidant properties, which contribute to its protective effects against oxidative stress-induced cellular damage. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Signal Transduction Pathways : The compound modulates key signaling pathways involved in inflammation and cancer progression.

- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, it promotes programmed cell death in cancer cells.

- Antioxidative Mechanisms : It reduces reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

特性

IUPAC Name |

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJHHWUTSBRYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。